

# ACT-373898 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACT-373898

Cat. No.: B1144974

Get Quote

### **Application Notes and Protocols: ACT-373898**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on **ACT-373898**, a key metabolite of the dual endothelin receptor antagonist, Macitentan. While pharmacologically inactive on endothelin receptors, **ACT-373898** serves as an essential tool for researchers studying the metabolism and off-target effects of Macitentan and its active metabolite, ACT-132577. This document outlines its purchasing information, biochemical context, and protocols for its use as a negative control in experimental settings.

### **Supplier and Purchasing Information**

**ACT-373898** is available from various chemical suppliers. The following table summarizes key purchasing information to aid in procurement for research purposes.



| Supplier          | Catalog Number | Purity | Available<br>Quantities               |
|-------------------|----------------|--------|---------------------------------------|
| Cayman Chemical   | 22055          | ≥98%   | 1 mg, 5 mg                            |
| MedChemExpress    | HY-111628      | >98%   | 1 mg, 5 mg, 10 mg, 50<br>mg, 100 mg   |
| Selleck Chemicals | S0843          | >98%   | 5 mg, 10 mg, 50 mg,<br>100 mg, 200 mg |

Note: Availability and catalog numbers are subject to change. Please refer to the supplier's website for the most current information.

### **Biochemical Context and Mechanism of Action**

ACT-373898 is the inactive carboxylic acid metabolite of Macitentan.[1] Macitentan is an orally active, non-peptide dual antagonist of endothelin receptor A (ETA) and endothelin receptor B (ETB).[1] In humans, Macitentan undergoes two primary metabolic transformations. One pathway involves oxidative depropylation to form the pharmacologically active metabolite, ACT-132577. The other major pathway is the oxidative cleavage of the bromopyrimidine moiety, which results in the formation of ACT-373898.[2][3]

Crucially, in vitro assays have demonstrated that **ACT-373898** does not exhibit any antagonistic activity at the ETA and ETB receptors.[4][5] This makes it an ideal negative control for in vitro and in vivo studies designed to investigate the specific effects of Macitentan and its active metabolite, ACT-132577, on the endothelin signaling pathway.

### **Experimental Protocols**

The primary application of **ACT-373898** in a research setting is as a negative control. Below are detailed protocols for key experiments where **ACT-373898** can be used to ensure the observed effects are due to the specific antagonism of endothelin receptors by Macitentan or ACT-132577.

### **Protocol 1: In Vitro Calcium Mobilization Assay**



This assay is used to assess the antagonist activity of compounds on endothelin receptors by measuring changes in intracellular calcium levels upon receptor activation.

Objective: To confirm the lack of endothelin receptor antagonism by **ACT-373898** in comparison to Macitentan.

#### Materials:

- Human Pulmonary Artery Smooth Muscle Cells (PASMCs)
- Cell culture medium (e.g., SmGM-2)
- Fura-2 AM or other suitable calcium indicator dye
- Endothelin-1 (ET-1)
- Macitentan
- ACT-373898
- Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
- Fluorometric imaging plate reader or fluorescence microscope

#### Methodology:

- Cell Culture: Culture human PASMCs in the recommended medium until they reach 80-90% confluency.
- Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with Fura-2 AM (or another calcium indicator) in assay buffer for 45-60 minutes at 37°C, following the dye manufacturer's instructions.
- Compound Incubation: Wash the cells again to remove excess dye. Add assay buffer containing different concentrations of Macitentan, ACT-373898, or vehicle control to the



respective wells. Incubate for 15-30 minutes at 37°C.

- ET-1 Stimulation: Place the plate in the fluorometric reader. After establishing a baseline fluorescence reading, add a pre-determined concentration of ET-1 (typically the EC80) to all wells simultaneously.
- Data Acquisition: Measure the fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.
- Data Analysis: Compare the inhibition of the ET-1-induced calcium response by Macitentan and ACT-373898. A dose-response curve for Macitentan should demonstrate inhibition, while ACT-373898 is expected to show no significant inhibition.

### **Protocol 2: Receptor Binding Assay**

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Objective: To demonstrate that **ACT-373898** does not bind to endothelin receptors.

#### Materials:

- Cell membranes prepared from cells overexpressing human ETA or ETB receptors (e.g., CHO cells).
- Radiolabeled endothelin-1 (e.g., [125]-ET-1)
- Macitentan
- ACT-373898
- · Binding buffer
- Glass fiber filters
- Scintillation fluid and counter



#### Methodology:

- Assay Setup: In a 96-well plate, combine the cell membranes, [125]-ET-1, and varying concentrations of unlabeled Macitentan or ACT-373898 in the binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
- Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Macitentan should exhibit a concentration-dependent displacement of [125]-ET-1, from which an IC50 value can be determined. ACT-373898 is not expected to displace the radioligand.

## Visualized Pathways and Workflows Macitentan Metabolism

The following diagram illustrates the metabolic conversion of Macitentan into its active (ACT-132577) and inactive (ACT-373898) metabolites.





Click to download full resolution via product page

Metabolic pathway of Macitentan.

### **Experimental Workflow for Negative Control Validation**

This diagram outlines the logical workflow for using **ACT-373898** as a negative control in an in vitro experiment.





Click to download full resolution via product page

Workflow for using **ACT-373898** as a negative control.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tga.gov.au [tga.gov.au]
- To cite this document: BenchChem. [ACT-373898 supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144974#act-373898-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com